molecular formula C25H18N2O5 B2693412 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922060-95-5

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2693412
CAS No.: 922060-95-5
M. Wt: 426.428
InChI Key: GZWSXVRFOYUIIC-UHFFFAOYSA-N
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Description

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a compound with a molecular formula of C21H16F2N2O4S . It is a derivative of dibenzo[b,f][1,4]oxazepine .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

The synthesis and reactivity of compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide are fundamental aspects of organic and medicinal chemistry research. Studies such as those by Petrovskii et al. (2017) on the synthesis of novel oxazapolyheterocycles highlight the importance of developing new synthetic methodologies for constructing complex organic molecules. These methodologies often involve intramolecular cyclization and annulation reactions that can lead to the formation of multiple fused rings, a characteristic feature of the target compound (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

Potential Pharmacological Properties

While the direct pharmacological applications of this compound were not identified in the searched literature, the investigation of structurally similar compounds reveals a potential framework for exploring its biological activities. For instance, the study of dibenzoxepin derivatives for their antiallergic properties by Ohshima et al. (1992) exemplifies how modifications of the dibenzoxepin core can lead to significant pharmacological effects (Ohshima, Otaki, Satō, Kumazawa, Obase, Ishii, Ishii, Ohmori, & Hirayama, 1992).

Chemical Structure and Material Science

The chemical structure of the compound also suggests potential applications in material science, particularly in the development of organic semiconductors and photoluminescent materials. Studies on the crystal structure and photophysical properties of related compounds, as demonstrated by Braun et al. (2014), provide insights into how the structural features of such molecules can influence their solid-state properties and applications in electronic and optoelectronic devices (Braun, McMahon, Koztecki, Price, & Reutzel-Edens, 2014).

Mechanism of Action

This compound is likely to act as a selective inhibitor of the Dopamine D2 receptor . Dopamine receptors (DARs) belong to a large superfamily of neurotransmitter and hormone receptors. Five functionally active DARs have been identified in the mammalian genome. D2-like DARs (D2, D3, and D4) are Gai/Q coupled .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c1-14-7-9-22-19(11-14)27(2)24(29)17-13-16(8-10-21(17)31-22)26-23(28)18-12-15-5-3-4-6-20(15)32-25(18)30/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWSXVRFOYUIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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